(Ferrocen-1-yl)methyltrimethylammonium iodide
Overview
Description
(Ferrocen-1-yl)methyltrimethylammonium iodide is a chemical compound with the molecular formula C14H20FeIN. It is a derivative of ferrocene, a well-known organometallic compound, and contains a trimethylammonium group attached to the ferrocene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ferrocen-1-yl)methyltrimethylammonium iodide can be synthesized through a multi-step process. One common method involves the reaction of ferrocene with chloromethyltrimethylammonium chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of (ferrocen-1-yl)methyltrimethylammonium chloride. This intermediate is then treated with sodium iodide to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Ferrocen-1-yl)methyltrimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to regenerate the ferrocene moiety.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of substituted ferrocene derivatives
Scientific Research Applications
(Ferrocen-1-yl)methyltrimethylammonium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors
Mechanism of Action
The mechanism of action of (ferrocen-1-yl)methyltrimethylammonium iodide involves its interaction with molecular targets through its ferrocene and trimethylammonium groups. The ferrocene moiety can undergo redox reactions, while the trimethylammonium group can interact with negatively charged biological molecules. These interactions can lead to various biological effects, such as antimicrobial activity and membrane disruption .
Comparison with Similar Compounds
Similar Compounds
Ferrocenylmethyltrimethylammonium chloride: Similar structure but with a chloride ion instead of iodide.
Ferrocenylmethyltrimethylammonium bromide: Similar structure but with a bromide ion instead of iodide.
Ferrocenylmethyltrimethylammonium fluoride: Similar structure but with a fluoride ion instead of iodide
Uniqueness
(Ferrocen-1-yl)methyltrimethylammonium iodide is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and biological activity compared to its chloride, bromide, and fluoride counterparts .
Properties
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.C5H5.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;;1H/q;-1;+2;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXIGMAACRMMNM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FeIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924107 | |
Record name | Iron(2+) iodide cyclopenta-2,4-dien-1-ide--2-[(trimethylazaniumyl)methyl]cyclopenta-2,4-dien-1-ide (1/1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12086-40-7, 122188-47-0 | |
Record name | (Ferrocenylmethyl)trimethylammonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12086-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium, (ferrocenylmethyl)trimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012086407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron(2+) iodide cyclopenta-2,4-dien-1-ide--2-[(trimethylazaniumyl)methyl]cyclopenta-2,4-dien-1-ide (1/1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ferrocen-1-yl)methyltrimethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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